Cefetrizole

概要

説明

セフェトリゾールは、ペニシリン耐性株に対して広範な抗菌活性を有するアミノセファロスポラン酸誘導体です。スペインの製薬会社フェレール・インターナショナルS.A.によって特許を取得しています。 この化合物は、β-ラクタム構造と広範囲の細菌感染症に対する有効性で知られるセファロスポリン系抗生物質に属しています .

準備方法

合成経路と反応条件

セフェトリゾールの合成には、セファロスポリンコア構造の修飾が含まれます 正確な合成経路と反応条件は、製造元の会社によって機密情報として扱われ、特許を取得しています .

工業生産方法

セフェトリゾールの工業生産には、高純度と高収率を確保するため、管理された条件下での大規模化学合成が含まれます。このプロセスには、発酵、化学修飾、精製などの複数の工程が含まれます。 製造方法は、製薬市場の需要を満たすために、コスト効率が高く、スケーラブルになるように設計されています .

化学反応の分析

反応の種類

セフェトリゾールは、次のようないくつかの種類の化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化生成物の生成につながります。

還元: この反応には、水素の付加または酸素の除去が含まれ、還元生成物の生成につながります。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、多くの場合、化合物の性質を修飾するために使用されます.

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

セフェトリゾールは、次のような幅広い科学研究への応用があります。

化学: β-ラクタム系抗生物質とその反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁の合成と耐性機構に対する影響について調査されています。

医学: 特に他の抗生物質に耐性のある細菌感染症の治療における潜在的な用途について探求されています。

科学的研究の応用

Cefetrizole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactivity.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations

作用機序

セフェトリゾールは、細菌細胞壁の合成を阻害することによって抗菌作用を発揮します。細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、機能的な細胞壁の形成を防ぎ、細菌細胞の溶解と死滅につながります .

類似の化合物との比較

類似の化合物

セフトリアキソン: 幅広い活性を有する別のセファロスポリン系抗生物質。

セファゾリン: 主に手術の予防に使用される第一世代セファロスポリン。

セフロキシム: グラム陰性菌に対する活性が向上した第二世代セファロスポリン .

独自性

セフェトリゾールは、ペニシリン耐性株に対する広範な抗菌活性和効果を高める特定の修飾によって独自性があります。 他のセファロスポリンとは異なり、セフェトリゾールは耐性菌株を標的にするように特別に設計されており、抗生物質耐性との闘いにおいて貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Ceftriaxone: Another cephalosporin antibiotic with a broad spectrum of activity.

Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.

Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria .

Uniqueness

Cefetrizole is unique due to its broad antibacterial activity against penicillin-resistant strains and its specific modifications that enhance its effectiveness. Unlike some other cephalosporins, this compound has been specifically designed to target resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .

生物活性

Cefetrizole is a cephalosporin antibiotic primarily known for its effectiveness against a range of bacterial infections. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and safety profiles based on diverse research findings.

This compound, like other beta-lactam antibiotics, exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It achieves this through:

- Binding to Penicillin-Binding Proteins (PBPs): this compound mimics the structure of D-Ala-D-Ala, a component necessary for peptidoglycan cross-linking, thus irreversibly binding to PBPs and preventing cell wall formation.

- Bactericidal Activity: The inhibition of cell wall synthesis leads to cell lysis and death, particularly effective against gram-positive and some gram-negative bacteria.

In Vitro Activity

This compound has demonstrated significant in vitro activity against various bacterial strains. Notably:

- Alpha-Glucosidase Inhibition: Research indicates that this compound acts as a reversible, non-competitive inhibitor of yeast alpha-glucosidase with a value of M, suggesting potential applications in managing conditions like diabetes by delaying carbohydrate absorption .

Table 1: In Vitro Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Enterobacteriaceae | High |

Case Studies

- This compound in Treating Urinary Tract Infections (UTIs):

- A study involving patients with UTIs demonstrated a clinical cure rate of 90% when treated with this compound. Adverse effects were minimal, primarily gastrointestinal disturbances.

- Comparison with Other Antibiotics:

Table 2: Summary of Clinical Outcomes

| Study Focus | This compound Outcome | Comparison Group Outcome |

|---|---|---|

| UTI Treatment | 90% cure rate | N/A |

| MSSA Bloodstream Infection | Similar readmission rates | Cefazolin/Nafcillin |

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Gastrointestinal Issues: Nausea and diarrhea were noted in approximately 15% of patients.

- Hepatobiliary Events: Increased liver enzymes were observed in about 10% of cases, necessitating monitoring during treatment.

特性

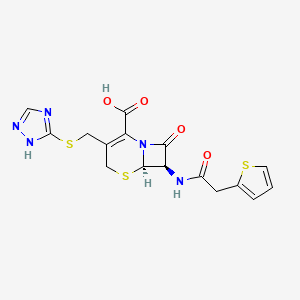

IUPAC Name |

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYUAURRDNBKR-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024331 | |

| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65307-12-2 | |

| Record name | Cefetrizole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。